1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by a cyclopropane ring attached to a carboxylic acid group and a 3-methylpyrazole moiety
Preparation Methods
The synthesis of 1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common synthetic route includes the reaction of 3-methylpyrazole with cyclopropane carboxylic acid derivatives under specific conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reaction.
Chemical Reactions Analysis
1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions.
Scientific Research Applications
1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes that are influenced by the compound’s structural features .
Comparison with Similar Compounds
1-(3-Methylpyrazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(1-Methylpyrazol-3-yl)cyclopropane-1-carboxylic acid: Similar in structure but with different positional isomerism, leading to distinct chemical and biological properties.
5-Amino-pyrazoles: These compounds share the pyrazole ring but differ in functional groups, resulting in varied reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(3-methylpyrazol-1-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-5-10(9-6)8(3-4-8)7(11)12/h2,5H,3-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUATMXMOEEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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